molecular formula C14H21NO B8658837 N-(2-Methylphenethyl)pivalamide

N-(2-Methylphenethyl)pivalamide

Cat. No. B8658837
M. Wt: 219.32 g/mol
InChI Key: ZWGQRACJNKULQK-UHFFFAOYSA-N
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Patent
US04337256

Procedure details

1-Amino-2-(2-methylphenyl)ethane and pivaloyl chloride were reacted in the same way as in step (a) of Example 1 to afford 1-pivaloylamino-2-(2-methylphenyl)-ethane. The product was successively reacted in the same way as in steps (b), (c), (d) and (e) of Example 1 to afford 1-tert-butylsioquinoline-5-acetonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:10].[C:11](Cl)(=[O:16])[C:12]([CH3:15])([CH3:14])[CH3:13]>>[C:11]([NH:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:10])(=[O:16])[C:12]([CH3:15])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC1=C(C=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)(C)C)(=O)NCCC1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.